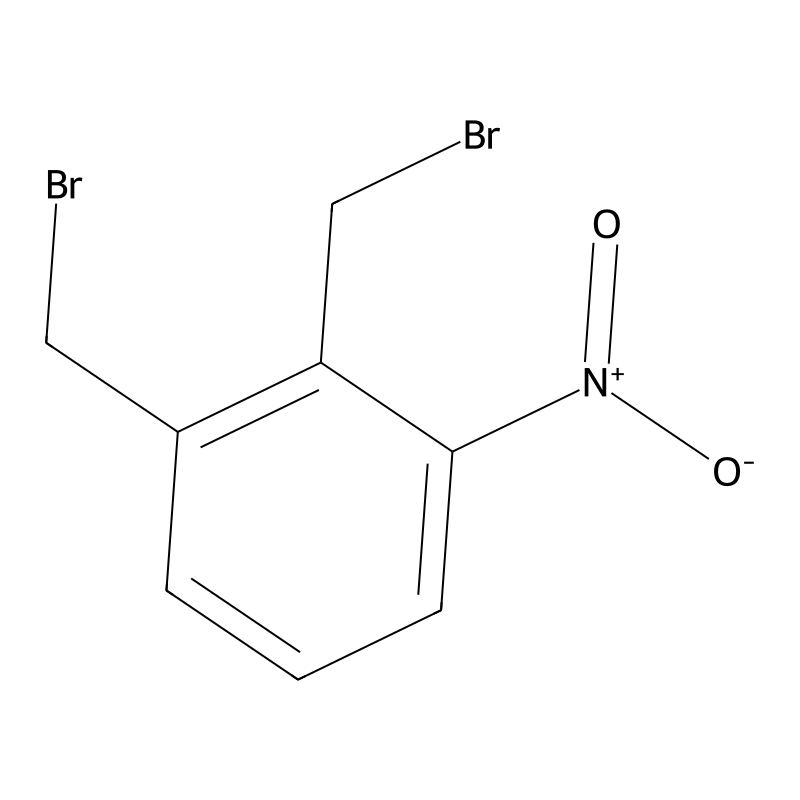

1,2-Bis(bromomethyl)-3-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial Agents

Scientific Field: Medicinal Chemistry

Summary: The compound has been used to synthesize bis-crown ether derivatives with potential antimicrobial properties .

Methods: 1,2-Bis(bromomethyl)-3-nitrobenzene reacts with benzaldehyde derivatives in the presence of NaOH to form formyl-substituted compounds, which are then converted to bis-crown ether imine compounds through condensation with 4′-aminobenzo-15-crown-5.

Results: The synthesized compounds showed significant antibacterial activity against S. epidermis, with the o-methoxy group derivatives exhibiting the highest efficacy .

1,2-Bis(bromomethyl)-3-nitrobenzene is an organic compound with the molecular formula . It features two bromomethyl groups attached to the benzene ring at the 1 and 2 positions, along with a nitro group at the 3 position. This compound is notable for its versatile reactivity and potential applications in various chemical syntheses and biological studies.

Physical Properties- Molecular Weight: 308.95 g/mol

- Appearance: Typically appears as a crystalline solid.

- Solubility: Soluble in organic solvents, but insoluble in water.

- Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines or alcohols under suitable conditions.

- Electrophilic Aromatic Substitution: The nitro group facilitates electrophilic substitution reactions on the aromatic ring, allowing for further functionalization.

- Condensation Reactions: This compound can react with benzaldehyde derivatives in the presence of bases like sodium hydroxide to form formyl-substituted products.

- Bromination: Starting from 3-nitrotoluene, bromination can be performed using bromine in an organic solvent to introduce bromomethyl groups at the 1 and 2 positions.

- Nucleophilic Substitution: The bromomethyl groups can be introduced via nucleophilic substitution reactions involving suitable precursors .

1,2-Bis(bromomethyl)-3-nitrobenzene has several applications in chemical research and industry:

- Building Block for Synthesis: It serves as an intermediate for synthesizing more complex organic molecules, particularly in the production of macrocyclic compounds .

- Research Tool: Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.

- Potential Pharmaceutical

Interaction studies involving 1,2-bis(bromomethyl)-3-nitrobenzene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a precursor for more complex molecules and its behavior under different reaction conditions. Specific interactions with biological macromolecules have yet to be extensively documented.

Several compounds share structural similarities with 1,2-bis(bromomethyl)-3-nitrobenzene. Here are some notable examples:

Uniqueness

1,2-Bis(bromomethyl)-3-nitrobenzene is unique due to its specific arrangement of functional groups that enhance its reactivity compared to its analogs. The presence of two bromomethyl groups allows for multiple pathways in synthetic chemistry, making it a valuable compound for researchers looking to expand their synthetic repertoire.

1,2-Bis(bromomethyl)-3-nitrobenzene constitutes a halogenated aromatic compound belonging to the broader family of nitro-substituted benzyl bromides. The compound bears the Chemical Abstracts Service registry number 66126-16-7 and possesses the molecular formula C₈H₇Br₂NO₂. With a molecular weight of 308.95 to 308.96 grams per mole, this substance exhibits the characteristic properties of both brominated organic compounds and nitroaromatic derivatives.

The compound features a benzene ring core substituted with two bromomethyl groups (-CH₂Br) at the 1 and 2 positions, along with a nitro group (-NO₂) at the 3 position. This substitution pattern creates a molecule with significant electronic asymmetry, where the electron-withdrawing nitro group influences the reactivity of the adjacent bromomethyl substituents. The systematic positioning of these functional groups results in enhanced electrophilic character at the bromomethyl carbons, facilitating various nucleophilic substitution reactions.

According to the Globally Harmonized System of Classification and Labelling of Chemicals, 1,2-bis(bromomethyl)-3-nitrobenzene is classified as a corrosive substance, with hazard statement H314 indicating that it causes severe skin burns and eye damage. The compound carries the United Nations identification number 1759 and belongs to hazard class 8, specifically classified under packing group III.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 66126-16-7 | |

| Molecular Formula | C₈H₇Br₂NO₂ | |

| Molecular Weight | 308.95-308.96 g/mol | |

| MDL Number | MFCD11501194 | |

| SMILES Notation | [O-]N+C1=CC=CC(CBr)=C1CBr | |

| InChI | InChI=1S/C8H7Br2NO2/c9-4-6-2-1-3-8(11(12)13)7(6)5-10/h1-3H,4-5H2 |

Historical Context and Discovery

The development of brominated aromatic compounds, including 1,2-bis(bromomethyl)-3-nitrobenzene, emerged from the broader historical context of halogenation chemistry that gained prominence in the 19th and 20th centuries. The systematic study of bromination reactions began with the recognition that bromine and related brominating agents could selectively functionalize aromatic compounds under controlled conditions.

N-Bromosuccinimide, one of the key reagents used in the synthesis of brominated compounds like 1,2-bis(bromomethyl)-3-nitrobenzene, was developed as a more convenient and safer alternative to molecular bromine for organic transformations. This reagent enabled chemists to achieve selective bromination under milder conditions, particularly for benzylic and allylic positions. The photoredox catalysis approach using organic dyes such as erythrosine B has further revolutionized bromination chemistry, allowing for more efficient and selective transformations of aromatic substrates.

The specific synthesis and characterization of 1,2-bis(bromomethyl)-3-nitrobenzene likely developed alongside advances in multi-step organic synthesis during the mid-to-late 20th century. The compound's utility became apparent as synthetic chemists recognized the value of having multiple reactive sites within a single molecule, enabling the construction of complex molecular frameworks through sequential or simultaneous reactions at different positions.

Electrochemical methods for preparing bis(bromomethyl) aromatic compounds have also contributed to the historical development of this field. Two-phase electrolysis techniques have demonstrated the ability to achieve high yields of dibromomethyl and bis(bromomethyl) arenes, with yields ranging from 70 to 90 percent depending on the charge passed during the electrochemical process.

Significance in Organic Synthesis

1,2-Bis(bromomethyl)-3-nitrobenzene serves as a crucial building block in contemporary organic synthesis, particularly for the construction of macrocyclic compounds and crown ether derivatives. The compound's significance stems from its dual bromomethyl functionality, which enables simultaneous or sequential nucleophilic substitution reactions leading to cyclization processes and the formation of complex molecular architectures.

In medicinal chemistry applications, 1,2-bis(bromomethyl)-3-nitrobenzene has been employed to synthesize bis-crown ether derivatives with potential antimicrobial properties. The synthetic methodology involves the reaction of the compound with benzaldehyde derivatives in the presence of sodium hydroxide to form formyl-substituted intermediates, which subsequently undergo condensation with 4'-aminobenzo-15-crown-5 to yield bis-crown ether imine compounds. These synthesized derivatives have demonstrated significant antibacterial activity against Staphylococcus epidermidis, with methoxy group-containing derivatives exhibiting the highest efficacy.

The versatility of 1,2-bis(bromomethyl)-3-nitrobenzene extends to its role as an intermediate in pharmaceutical synthesis pathways. The compound's reactive bromomethyl groups can participate in various nucleophilic substitution reactions with hydroxide, alkoxide, or amine nucleophiles, enabling the introduction of diverse functional groups. Oxidation reactions can convert the bromomethyl groups to corresponding aldehydes or carboxylic acids, while reduction processes can yield the corresponding methyl groups.

The compound's utility in materials science applications has also been recognized, particularly in the preparation of polymers and advanced materials with specific properties. The presence of multiple reactive sites allows for cross-linking reactions and the formation of three-dimensional network structures. Additionally, the compound serves as a precursor for bioactive compounds and molecular probes in chemical biology research.

Molecular Nomenclature and Systematic Naming

The systematic nomenclature of 1,2-bis(bromomethyl)-3-nitrobenzene follows the International Union of Pure and Applied Chemistry naming conventions for substituted aromatic compounds. The base name "benzene" indicates the six-membered aromatic ring structure, while the numerical prefixes specify the positions of the substituents relative to each other.

The compound name "1,2-bis(bromomethyl)-3-nitrobenzene" can be deconstructed as follows: the prefix "1,2-bis(bromomethyl)" indicates that two bromomethyl groups (-CH₂Br) are attached to adjacent carbon atoms of the benzene ring, specifically at positions 1 and 2. The term "bis" denotes the presence of two identical substituents, while the parenthetical "(bromomethyl)" specifies the nature of these substituents. The "3-nitro" designation indicates that a nitro group (-NO₂) is positioned at the third carbon of the benzene ring.

Alternative nomenclature systems may describe this compound using different positional relationships. For instance, the compound could be named as a derivative of nitrobenzene with bromomethyl substituents, or as a derivative of benzyl bromide with additional nitro and bromomethyl substitution. The Chemical Abstracts Service database recognizes multiple synonymous names for this compound, reflecting the various approaches to systematic nomenclature.

The molecular structure can be represented through several standardized notation systems. The Simplified Molecular Input Line Entry System representation is given as "C1=CC(=C(C(=C1)N+[O-])CBr)CBr". The International Chemical Identifier string provides a more detailed structural description: "InChI=1S/C8H7Br2NO2/c9-4-6-2-1-3-8(11(12)13)7(6)5-10/h1-3H,4-5H2". These standardized representations facilitate database searches and computational chemistry applications.

The compound's systematic name reflects the priority rules established by the International Union of Pure and Applied Chemistry for naming substituted aromatic compounds. In this naming system, the benzene ring serves as the parent structure, and substituents are numbered to give the lowest possible numerical sequence. The nitro group and bromomethyl groups are treated as substituents rather than functional groups that would alter the base name of the compound.

| Nomenclature System | Representation | Reference |

|---|---|---|

| International Union of Pure and Applied Chemistry Name | 1,2-bis(bromomethyl)-3-nitrobenzene | |

| Chemical Abstracts Service Number | 66126-16-7 | |

| Simplified Molecular Input Line Entry System | C1=CC(=C(C(=C1)N+[O-])CBr)CBr | |

| International Chemical Identifier | InChI=1S/C8H7Br2NO2/c9-4-6-2-1-3-8(11(12)13)7(6)5-10/h1-3H,4-5H2 | |

| International Chemical Identifier Key | IQGHMTSQJHRRFH-UHFFFAOYSA-N |